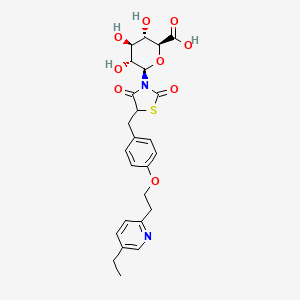

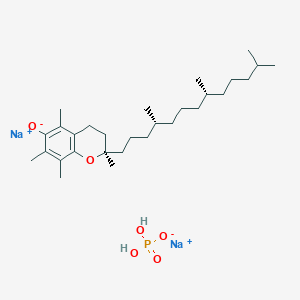

![molecular formula C₁₂H₁₃N₃O₈ B1146715 (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate CAS No. 21994-89-8](/img/structure/B1146715.png)

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolidin derivatives often involves palladium-catalyzed oxidative carbonylation reactions, as demonstrated by Bacchi et al. (2002), who efficiently synthesized 5-(alkoxycarbonyl)methylene-3-oxazolines, a process that could potentially be adapted for the synthesis of our target compound (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002). This method highlights the utility of catalytic amounts of palladium compounds in facilitating the cyclization-alkoxycarbonylation process, potentially applicable to the synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate.

Molecular Structure Analysis

The molecular structure of related compounds, such as uracil derivatives synthesized by Yao et al. (2013), provides insights into the potential structure of our target molecule. These derivatives were analyzed using X-ray diffraction, demonstrating the importance of N–H···O hydrogen bonding in stabilizing the molecular structure, which could be a significant factor in the molecular arrangement of our compound of interest (Yao, Yi, Zhou, & Xiong, 2013).

Chemical Reactions and Properties

The reactivity and chemical behavior of pyrrolidin derivatives are complex and varied. For instance, the work by El-Abadelah et al. (2018) on oxidative C–C coupling reactions with palladium(II) highlights the potential for innovative synthetic routes and reactions involving pyrrolidin derivatives, which could be relevant for modifying or synthesizing our target compound (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

Physical Properties Analysis

The physical properties of pyrrolidin derivatives, such as solubility, melting point, and crystalline structure, can be crucial for understanding the behavior of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate. Studies like those conducted by Gimalova et al. (2014) on the synthesis and recyclization of related compounds provide valuable data on the physical characteristics of these molecules, which may apply to our target compound (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and behavior of our compound. Research on similar molecules, such as the study by Chernyshev et al. (2010) on the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, provides insights into the chemical transformations and stability of pyrrolidin derivatives, which could inform the handling and use of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate (Chernyshev, Chernysheva, & Starikova, 2010).

Applications De Recherche Scientifique

- Scientific Field: Biochemistry

-

Scientific Field: Organic Chemistry

- Application : This compound can be used to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates .

- Method of Application : A solvent-controllable protocol has been developed to produce these acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

-

Scientific Field: Medicinal Chemistry

-

Scientific Field: Biochemistry

-

Scientific Field: Organic Chemistry

- Application : This compound can be used to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates .

- Method of Application : A solvent-controllable protocol has been developed to produce these acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

-

Scientific Field: Medicinal Chemistry

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It’s recommended to refer to the MSDS for complete safety information .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOINKOELUJJOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

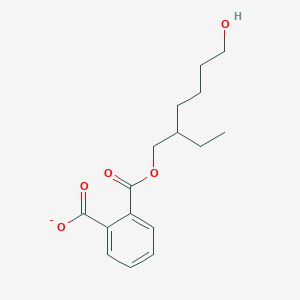

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)